molecular formula C7H7F3N2O3S B2517093 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide CAS No. 685542-10-3

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide

Cat. No.: B2517093
CAS No.: 685542-10-3
M. Wt: 256.2
InChI Key: GKYGHQWTQOLTJL-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.

Mode of Action

This compound interacts with the SDH enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain . This leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of the SDH enzyme by this compound leads to a disruption of cellular energy production . This can result in cell death, particularly in cells that have high energy demands or are rapidly dividing .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature conditions could affect the compound’s stability or its ability to bind to the SDH enzyme. Additionally, the presence of other molecules could compete with the compound for binding to the enzyme, potentially reducing its efficacy .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of pyrazole-containing bisphosphonate esters . The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of the target enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of voltage-gated sodium channels, which are crucial for cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethoxy group is particularly important for its binding affinity and specificity . Changes in gene expression induced by this compound are often mediated through its interactions with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism often involves its conversion into different chemical forms, which can have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide typically involves the reaction of 4-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Trifluoromethoxy)benzenesulfonyl chloride+HydrazineThis compound\text{4-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{Hydrazine} \rightarrow \text{this compound} 4-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives.

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-(trifluoromethoxy)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-1-3-6(4-2-5)16(13,14)12-11/h1-4,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYGHQWTQOLTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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